Docking & Cytotoxicity vs. AG-690/12244866
In a direct head-to-head comparison, M435-1279 demonstrated a higher computational docking score within the UBE2T catalytic pocket compared to AG-690/12244866, suggesting more favorable binding interactions [1]. Experimentally, M435-1279 exhibited significantly lower cytotoxicity to normal gastric epithelial GES-1 cells than AG-690/12244866, indicating a wider therapeutic window [1]. This differential cytotoxicity profile is critical for minimizing off-target toxicity in cellular and in vivo models.
| Evidence Dimension | UBE2T binding affinity (docking score) and cytotoxicity to normal cells |
|---|---|
| Target Compound Data | Higher docking score (value not numerically specified, but reported as superior); lower cytotoxicity to GES-1 cells (IC50 16.8 μM) |
| Comparator Or Baseline | AG-690/12244866: lower docking score; higher cytotoxicity to GES-1 cells (IC50 not reported, but qualitatively higher) |
| Quantified Difference | M435-1279 has a higher docking score and lower cytotoxicity; IC50 for GES-1 cells is 16.8 μM for M435-1279, while AG-690/12244866 shows greater toxicity. |
| Conditions | In silico molecular docking (computational); cell viability assay in GES-1 normal gastric epithelial cells |
Why This Matters
For researchers selecting a UBE2T inhibitor, M435-1279's improved docking score and reduced normal-cell cytotoxicity translate to a higher probability of on-target efficacy with fewer confounding off-target effects in Wnt pathway studies.
- [1] Yu, J., et al. (2020). A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination. Oncogene, 40(5), 1027-1042. View Source
